molecular formula C19H19NO3 B6369852 4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261977-63-2

4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6369852
CAS No.: 1261977-63-2
M. Wt: 309.4 g/mol
InChI Key: FXJUOJRBQJRDEJ-UHFFFAOYSA-N
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Description

4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is a compound that features a piperidine ring attached to a benzoic acid moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the acylation of piperidine with 4-bromobenzoic acid, followed by a Suzuki-Miyaura coupling reaction to introduce the piperidine moiety . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid group, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(20-12-2-1-3-13-20)16-8-4-14(5-9-16)15-6-10-17(11-7-15)19(22)23/h4-11H,1-3,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJUOJRBQJRDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683416
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-63-2
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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